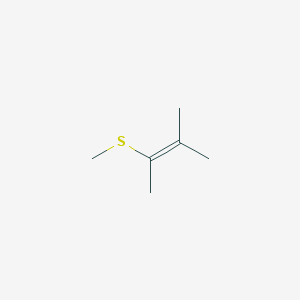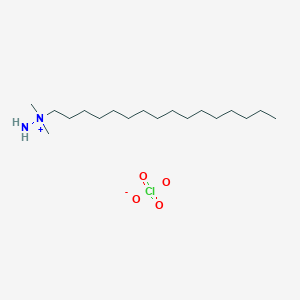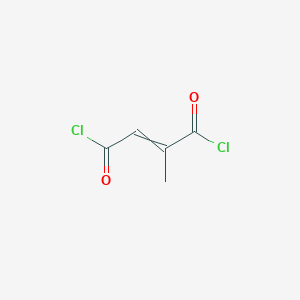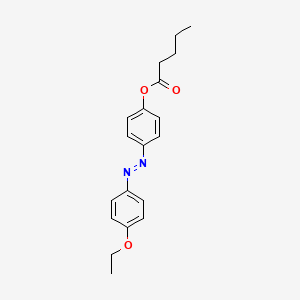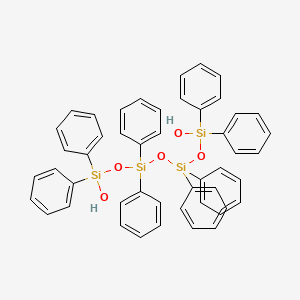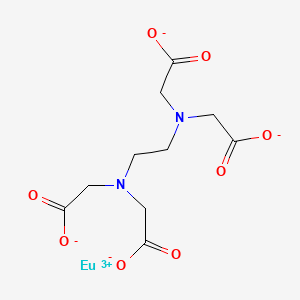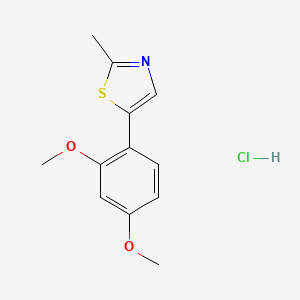
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the 2,4-dimethoxyphenyl and 2-methyl groups enhances its biological activity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Scientific Research Applications
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in developing new therapeutic agents for bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also disrupt cell membrane integrity in microorganisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazole, 2-methyl-4-phenyl-: Similar structure but lacks the 2,4-dimethoxyphenyl group.
Thiazole, 2,4-dimethyl-5-phenyl-: Similar but with different substitution patterns.
Thiazole, 2-phenyl-4-methyl-: Another related compound with a different substitution pattern
Uniqueness
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride is unique due to the presence of the 2,4-dimethoxyphenyl group, which enhances its biological activity and specificity compared to other thiazole derivatives .
Properties
CAS No. |
22035-25-2 |
|---|---|
Molecular Formula |
C12H14ClNO2S |
Molecular Weight |
271.76 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C12H13NO2S.ClH/c1-8-13-7-12(16-8)10-5-4-9(14-2)6-11(10)15-3;/h4-7H,1-3H3;1H |
InChI Key |
BRXKAABTWNRYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=C(C=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
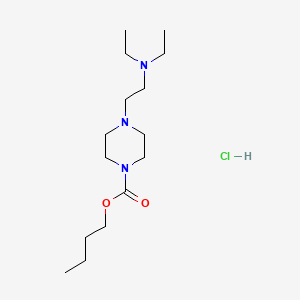

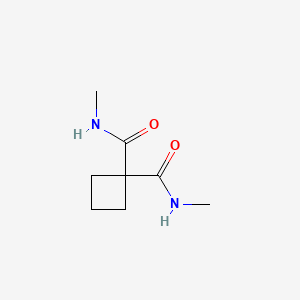
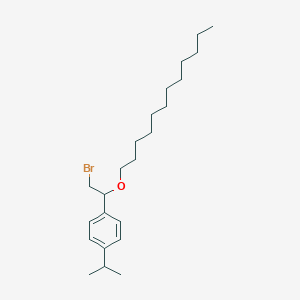
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
